
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione is a chemical compound with a unique structure that includes a naphthalene ring system. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the annulation of naphthols with various reagents. Cycloaddition reactions, such as [3+2] and [4+1] cycloadditions, are also employed. Additionally, intramolecular transannulation, Friedel–Crafts reactions, Wittig reactions, Claisen rearrangement, and neophyl rearrangement are utilized under various conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electrospray technology have been employed to improve the biopharmaceutical properties of related compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as manganese dioxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which have significant applications in different fields .
Applications De Recherche Scientifique
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of aromatic polyamides, crown ethers, and sulfonic acids.
Biology: The compound has been studied for its potential anticancer and antihemorrhagic properties.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione involves its interaction with molecular targets and pathways. For instance, it acts as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This mechanism is crucial for its biological activities, including its anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione
- 8-Hydroxy-2-methyl-1,4-dihydronaphthalene-1,4-dione
- 2-Methyl-1,4-naphthoquinone
Uniqueness
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione is unique due to its specific structural features and the range of reactions it can undergo. Its ability to form various substituted derivatives and its significant biological activities make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
53948-68-8 |
|---|---|
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
3-hydroxy-3-methyl-2H-naphthalene-1,4-dione |
InChI |
InChI=1S/C11H10O3/c1-11(14)6-9(12)7-4-2-3-5-8(7)10(11)13/h2-5,14H,6H2,1H3 |
Clé InChI |
ROGRCVOAUNHIKK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2=CC=CC=C2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


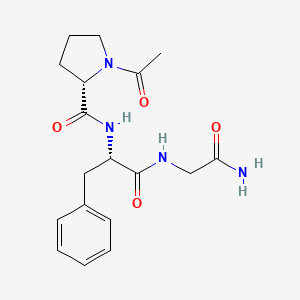

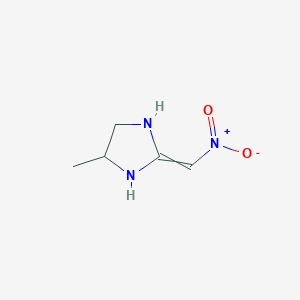
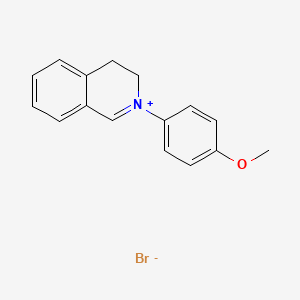
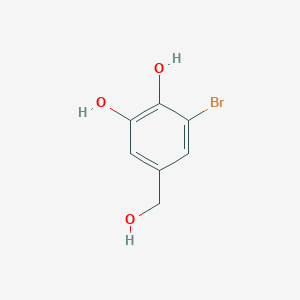
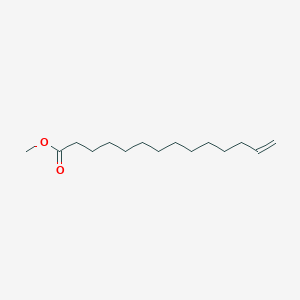
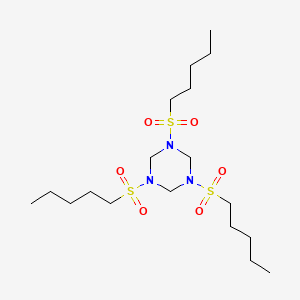


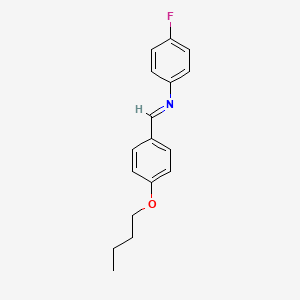

![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
